Cas no 1220017-62-8 (N1-(6-Chloro-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride)

N1-(6-Chloro-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride structure
1220017-62-8 structure
商品名:N1-(6-Chloro-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride
CAS番号:1220017-62-8
MF:C10H17Cl2N3
メガワット:250.168080091476
CID:4687720

N1-(6-Chloro-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride 化学的及び物理的性質

名前と識別子

    • N1-(6-Chloro-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride
    • N1-(6-Chloropyridin-2-yl)-N3,N3-dimethylpropane-1,3-diamine hydrochloride
    • {3-[(6-chloropyridin-2-yl)amino]propyl}dimethylamine hydrochloride
    • インチ: 1S/C10H16ClN3.ClH/c1-14(2)8-4-7-12-10-6-3-5-9(11)13-10;/h3,5-6H,4,7-8H2,1-2H3,(H,12,13);1H
    • InChIKey: ZCAMHTKIEAMETA-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=CC(=N1)NCCCN(C)C.Cl

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 5
  • 複雑さ: 152
  • トポロジー分子極性表面積: 28.2

N1-(6-Chloro-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride セキュリティ情報

N1-(6-Chloro-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Matrix Scientific
053262-500mg
N1-(6-Chloro-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride
1220017-62-8
500mg
$237.00 2021-06-27
Matrix Scientific
053262-2.500g
N1-(6-Chloro-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride
1220017-62-8
2.500g
$720.00 2021-06-27

N1-(6-Chloro-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride 関連文献

N1-(6-Chloro-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochlorideに関する追加情報

Professional Introduction to N1-(6-Chloro-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride (CAS No. 1220017-62-8)

N1-(6-Chloro-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride, with the CAS number 1220017-62-8, is a significant compound in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The presence of a 6-chloro-2-pyridinyl moiety and a N3,N3-dimethyl-1,3-propanediamine backbone suggests a high degree of chemical complexity, which may contribute to its pharmacological activity. In recent years, there has been growing interest in exploring the therapeutic potential of such heterocyclic compounds.

The chemical structure of N1-(6-Chloro-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride consists of a pyridine ring substituted with a chlorine atom at the 6-position and dimethylamino groups at the 3-position of the propyl chain. This arrangement creates a molecule with potential interactions with biological targets, making it a promising candidate for further investigation. The hydrochloride salt form enhances the solubility and stability of the compound, facilitating its use in various pharmaceutical formulations.

In the realm of medicinal chemistry, the development of new drug candidates often relies on the synthesis of novel heterocyclic compounds. The 6-chloro-2-pyridinyl group is particularly interesting as it can serve as a pharmacophore, interacting with enzymes and receptors in biological systems. This moiety has been explored in numerous drug molecules, demonstrating its versatility and utility. The combination with the N3,N3-dimethyl-1,3-propanediamine backbone further enhances the compound's potential to modulate biological pathways.

Recent studies have highlighted the importance of pyridine derivatives in drug discovery. These compounds have shown promise in treating various diseases, including cancer, infectious diseases, and neurological disorders. The structural features of N1-(6-Chloro-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride align well with these trends, making it an attractive candidate for further research. Researchers have been particularly interested in its potential as an antitumor agent, given the ability of pyridine-based compounds to inhibit key enzymes involved in cell proliferation.

The synthesis of N1-(6-Chloro-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the functionalization of a pyridine precursor to introduce the chloro group at the 6-position. Subsequent steps involve the addition of dimethylamine to form the dimethylamino side chains on the propyl group. Finally, conversion to the hydrochloride salt is achieved through acidification.

The pharmacological properties of this compound are still under investigation, but preliminary studies suggest that it may exhibit significant therapeutic effects. The ability of pyridine derivatives to interact with biological targets has been well-documented, and N1-(6-Chloro-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride is no exception. Researchers are exploring its potential as an inhibitor of kinases and other enzymes involved in cancer progression.

In addition to its antitumor potential, this compound may also have applications in treating other diseases. For instance, its structural similarity to known antimicrobial agents suggests that it could be effective against bacterial infections. Furthermore, its interaction with neurological receptors may make it useful in developing treatments for neurodegenerative disorders.

The development of new drugs is a complex process that requires extensive testing to ensure safety and efficacy. N1-(6-Chloro-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride is currently undergoing preclinical studies to evaluate its pharmacokinetic properties and potential side effects. These studies are crucial for determining whether it will proceed to clinical trials and eventually become available as a therapeutic agent.

The future prospects for N1-(6-Chloro-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride are promising given its unique chemical structure and potential therapeutic applications. As research continues, more information about its pharmacological properties will become available, which could lead to new treatments for various diseases. The compound represents an important example of how advances in medicinal chemistry can lead to innovative drug development.

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